N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidenemethyl group attached to a methoxynaphthalene carboxamide structure, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinylidenemethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds share a similar naphthalene carboxamide structure but differ in their substituents.
N-heterocyclic carbenes: These compounds have a similar hydrazinylidenemethyl group but differ in their overall structure and properties.
Uniqueness
N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-7-10-5-3-2-4-9(10)6-11(12)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
DYYWIXRHAFMSJE-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N/C=N/N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC=NN |
Origin of Product |
United States |
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